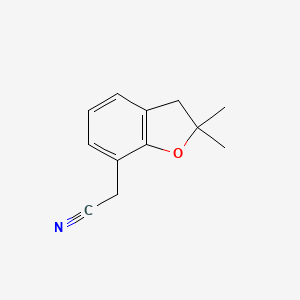

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile

Description

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is a benzofuran derivative characterized by a nitrile (-CN) group attached to a dimethyl-substituted benzofuran scaffold. Benzofuran derivatives are widely studied for their pharmacological and electronic properties, with substituents like halogens, hydroxyl groups, and nitriles modulating reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name |

2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJCZMCILGJLFOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran rings . The reaction conditions often involve the use of catalysts and specific temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert nitrile groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acetonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Based on the search results, information regarding the applications of "2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile" is limited. However, related compounds and information about benzofurans provide some insight.

Understanding the Compound

this compound is a chemical compound with a benzofuran core structure. Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring. The compound is characterized by a dimethyl group and an acetonitrile group attached to the benzofuran structure. The PubChem CID for 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is 84770378 .

Applications of Related Compounds and Benzofurans

While specific applications for "this compound" are not detailed in the search results, benzofuran derivatives have several scientific research applications:

- Medicinal Chemistry Some benzofuran derivatives are investigated for potential pharmacological properties, including antimicrobial and anticancer activities.

- Materials Science They can serve as building blocks in synthesizing advanced materials with specific electronic or optical properties.

- Biological Studies They are studied for interactions with biological targets like enzymes and receptors to understand their mechanism of action and potential therapeutic uses.

One study evaluating the anticancer effects of a related compound, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine, demonstrated cytotoxicity against various cancer cell lines, with effective growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 8.75 |

| MDA-MB-231 | 9.46 |

| Positive Control (5-FU) | 17.02 |

Potential Applications

Given the properties of benzofurans and the presence of both a dimethyl group and an acetonitrile group, "this compound" may share similar applications:

- It could be used in synthesizing pharmaceuticals.

- It may be useful in creating new materials with tailored electronic and optical properties.

- The compound might be investigated for its interactions with enzymes and receptors, exploring potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, influencing their function and activity. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Key Observations :

- Substituent Impact on Polarity : Hydroxyl groups (e.g., in ) increase water solubility and polarity, while chloro and methyl groups enhance lipophilicity .

- In contrast, carboxyl groups (e.g., ) facilitate intermolecular hydrogen bonding, affecting crystallization behavior .

Electronic Properties

Density functional theory (DFT) studies on benzofuran derivatives (e.g., coumarin analogs in ) reveal that non-planar molecular structures and electron density distribution in HOMO-LUMO orbitals correlate with reactivity. For example:

- In 2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetonitrile, the nitrile group likely localizes electron density on the benzofuran ring, affecting redox behavior and interaction with biological targets .

Solubility and Physicochemical Behavior

- Hydroxy-Substituted Derivatives : ’s compound, with dual -OH groups, exhibits higher water solubility due to hydrogen bonding capabilities.

- Chloro/Methyl-Substituted Derivatives : Compounds like those in and show reduced solubility in aqueous media, as reflected by their higher LogP values (e.g., LogP = 2.30 for ’s analog) .

- Experimental Methods : Solubility testing via HPLC () and crystallization studies () highlight methodologies applicable to the target compound’s characterization .

Biological Activity

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is an organic compound belonging to the class of benzofuran derivatives. Its molecular formula is , and it has gained attention due to its diverse biological activities, including anti-tumor, antibacterial, and antiviral properties. This article delves into the biological activity of this compound, summarizing relevant research findings and presenting data in a structured manner.

| Property | Value |

|---|---|

| Molecular Formula | C15H15NO |

| Molecular Weight | 239.29 g/mol |

| Appearance | Colorless to light yellow solid |

| Storage Temperature | Room Temperature |

Benzofuran compounds, including this compound, exhibit their biological effects through several mechanisms:

- Interaction with Cellular Targets : These compounds can bind to various cellular targets, modulating biochemical pathways involved in cell proliferation and apoptosis.

- Inhibition of Enzymatic Activity : Some studies suggest that they may inhibit enzymes related to cancer progression and microbial resistance.

1. Antitumor Activity

Research indicates that benzofuran derivatives possess significant anticancer properties. For instance:

- In Vitro Studies : A study evaluated the antiproliferative activity of various benzofuran derivatives against human cancer cell lines. The compound demonstrated notable activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells, with IC50 values comparable to established chemotherapeutic agents like CA-4 .

| Cell Line | IC50 (nM) |

|---|---|

| HeLa | 180 |

| MDA-MB-231 | 370 |

| A549 | 3100 |

| HT-29 | 3100 |

| MCF-7 | 370 |

2. Antibacterial Activity

The compound has also shown promise in combating bacterial infections:

- Minimum Inhibitory Concentration (MIC) : In studies assessing antibacterial efficacy, MIC values ranged significantly against various strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

These results indicate moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

- Study on Anticancer Properties : A comprehensive evaluation was conducted on a series of benzofuran derivatives, including acetonitrile analogs. Results indicated that modifications at specific positions on the benzofuran ring significantly enhanced anticancer activity .

- Antibacterial Efficacy : A recent study assessed the antibacterial effects of synthesized alkaloids related to benzofurans, revealing that certain structural modifications led to improved antimicrobial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.